BRD4 Bromodomain Affinity and Selectivity over CBP/p300
The target compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 6.8 μM, determined by isothermal titration calorimetry (ITC) [1]. Under identical assay conditions, the affinity for the CREB-binding protein (CBP) bromodomain is 18.1 μM and for histone acetyltransferase p300 is 22.6 μM. This yields a selectivity window of approximately 2.7‑fold for BRD4 over CBP and 3.3‑fold over p300. In contrast, the meta‑bromo isomer N-(3-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exhibits no measurable binding to BRD4 in the same database but instead shows weak activity at the TRH-R1 receptor (IC50 >50 μM) [2]. The ortho‑bromo substitution therefore uniquely enables BRD4 engagement within this subset of benzotriazinone‑hexanamide analogs.
| Evidence Dimension | Binding affinity (Kd) for BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6.8 μM (6.80E+3 nM) for BRD4 BD1; Kd = 18.1 μM for CBP; Kd = 22.6 μM for p300 |
| Comparator Or Baseline | N-(3-bromophenyl) isomer: no detectable BRD4 binding; IC50 >50 μM at TRH-R1 |
| Quantified Difference | ≥7.4‑fold stronger BRD4 binding for the ortho‑bromo compound (target vs. meta‑bromo); 2.7‑fold selectivity for BRD4 over CBP |
| Conditions | ITC using partial-length human BRD4 bromodomain 1; CBP and p300 binding also by ITC (BindingDB data curated by ChEMBL) |
Why This Matters
Procurement decisions for bromodomain inhibitor screening or epigenetic probe development must consider substitution geometry; the ortho‑bromo compound provides BRD4 engagement that is absent in the cheaper, more widely available meta‑bromo analog.
- [1] BindingDB BDBM50159140 (CHEMBL3785648). Affinity data: Kd BRD4 BD1 = 6.80E+3 nM; Kd CBP = 1.81E+4 nM; Kd p300 = 2.26E+4 nM. Assay: isothermal titration calorimetry. View Source
- [2] BindingDB BDBM50158392 (CHEMBL3781024). IC50 >5.00E+4 nM for mouse TRH-R1; displacement of [3H]-Me-His-TRH in HEK293 cells. View Source
